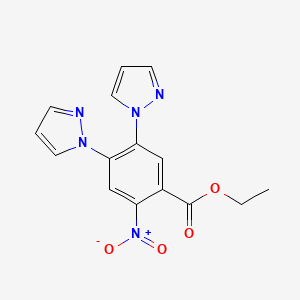

Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

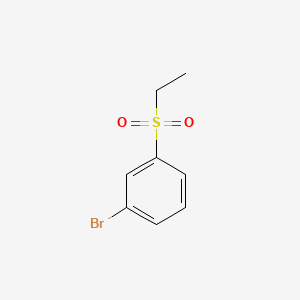

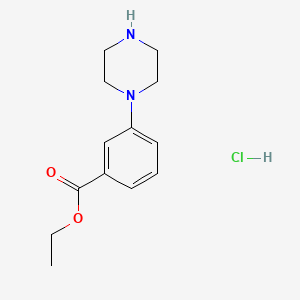

Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate is a chemical compound with the molecular formula C15H13N5O4 . It contains a total of 39 bonds, including 26 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 3 double bonds, 16 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 aromatic ester, 1 aromatic nitro group, and 2 Pyrazole groups .

Molecular Structure Analysis

The molecular structure of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate is characterized by several key features. It has a total of 39 bonds, including 26 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 3 double bonds, and 16 aromatic bonds . The molecule also contains 2 five-membered rings, 1 six-membered ring, 1 aromatic ester, 1 aromatic nitro group, and 2 Pyrazole groups .Physical And Chemical Properties Analysis

Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate has a molecular weight of 327.3 . It appears as a white to yellow solid at room temperature . The compound has a storage temperature of +4°C .科学的研究の応用

Synthesis and Chemical Reactivity

Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate's applications in synthesis and chemical reactivity are foundational to its scientific utility. A study on the synthesis of p-Nitro-ethyl benzoate, which shares a structural similarity with Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate, emphasizes the role of catalysts in achieving high yield and efficiency in organic synthesis processes. The research by Chen Lian-qing (2008) investigated potassium bisulfate as a catalyst, optimizing reaction conditions for maximal yield. This study illustrates the importance of catalyst selection and reaction optimization in the synthesis of complex organic compounds.

Hydrogen-Bonded Supramolecular Structures

The study of hydrogen-bonded supramolecular structures is another significant application area. Research on three substituted 4-pyrazolylbenzoates, which are closely related to Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate, demonstrated the ability of such compounds to form hydrogen-bonded supramolecular structures in one, two, and three dimensions. The work by J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, & C. Glidewell (2007) revealed intricate hydrogen bonding patterns, contributing to the understanding of molecular assembly and interaction in solid-state chemistry.

Antimicrobial Activity

Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate's framework is instrumental in synthesizing compounds with potential antimicrobial properties. A study on the synthesis and antimicrobial activity of pyrazol-4-yl- and 2H-chromene-based substituted anilines by Venkateswarlu Banoji et al. (2022) highlighted a facile synthetic method leading to compounds demonstrating significant antibacterial and antifungal activity. This research underscores the potential of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate derivatives in developing new antimicrobial agents.

Corrosion Inhibition

Additionally, derivatives of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate have been explored as corrosion inhibitors. The study on pyranpyrazole derivatives as corrosion inhibitors for mild steel by P. Dohare et al. (2017) demonstrated that these compounds exhibit high efficiency in protecting mild steel against corrosion. This application is crucial for industrial processes, especially in metal pickling and preservation.

特性

IUPAC Name |

ethyl 2-nitro-4,5-di(pyrazol-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4/c1-2-24-15(21)11-9-13(18-7-3-5-16-18)14(10-12(11)20(22)23)19-8-4-6-17-19/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSVCOTZKCUFSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])N2C=CC=N2)N3C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Chloro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597697.png)

![1-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B597703.png)